2-Chloro-6-(chloromethyl)-3-methylpyridine
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Overview
Description
2-Chloro-6-(chloromethyl)-3-methylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of two chlorine atoms and a methyl group attached to a pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as lysozyme . The role of these targets in the body varies, but they often play crucial roles in biochemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-(chloromethyl)-3-methylpyridine . These factors can include pH, temperature, presence of other molecules, and more. Understanding these factors is crucial for optimizing the use of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(chloromethyl)-3-methylpyridine typically involves the chlorination of 3-methylpyridine. One common method includes the reaction of 3-methylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-methylpyridine+SOCl2→this compound+SO2+HCl
This method is favored due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes using chlorine gas and appropriate catalysts. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(chloromethyl)-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-6-(methyl)-3-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is typically used.
Major Products Formed
Nucleophilic Substitution: Products include 2-chloro-6-(methoxymethyl)-3-methylpyridine and 2-chloro-6-(thiomethyl)-3-methylpyridine.
Oxidation: Products include 2-chloro-6-(formyl)-3-methylpyridine and 2-chloro-6-(carboxyl)-3-methylpyridine.
Reduction: The major product is 2-chloro-6-(methyl)-3-methylpyridine.
Scientific Research Applications
2-Chloro-6-(chloromethyl)-3-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylpyridine
- 2-Chloro-3-methylpyridine
- 2-Chloro-6-(bromomethyl)-3-methylpyridine
Uniqueness
2-Chloro-6-(chloromethyl)-3-methylpyridine is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-6-(chloromethyl)-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-3-6(4-8)10-7(5)9/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMKRTQRTWFCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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